![molecular formula C15H15NO B5730906 2,4-dimethyl-N-phenylbenzamide CAS No. 5180-83-6](/img/structure/B5730906.png)
2,4-dimethyl-N-phenylbenzamide
Overview
Description
2,4-Dimethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H15NO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-N-phenylbenzamide typically involves the condensation of 2,4-dimethylbenzoic acid with aniline. This reaction is often mediated by coupling reagents such as titanium tetrachloride (TiCl4) in the presence of a base like pyridine at elevated temperatures (around 85°C). The reaction proceeds with moderate to excellent yields, depending on the steric hindrance of the reactants .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4-dimethylbenzoic acid.
Reduction: Formation of 2,4-dimethyl-N-phenylamine.
Substitution: Formation of various halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2,4-Dimethyl-N-phenylbenzamide serves as a crucial building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:
- Oxidation leads to the formation of 2,4-dimethylbenzoic acid.
- Reduction produces 2,4-dimethyl-N-phenylamine.
- Substitution can yield various halogenated or nitrated derivatives.
Biological Applications
Antiviral and Antibacterial Properties
Research has indicated that this compound exhibits potential biological activities. Studies have explored its efficacy against viral and bacterial infections. The compound may inhibit viral replication by targeting specific viral enzymes or disrupt bacterial cell wall synthesis.
Anticancer Activity
Recent investigations into N-phenylbenzamide derivatives have shown promising anticancer properties. For example, derivatives of this compound were evaluated for their cytotoxic potential against various cancer cell lines using the MTT assay. Notably, certain derivatives exhibited IC50 values between 7.5 and 11.1 μM, indicating significant activity against cancer cells .
Medicinal Chemistry
Drug Development
The compound has been explored for its therapeutic potential in drug development. It acts as a prototype for creating new molecules targeting kinetoplastid parasites like Trypanosoma brucei, which causes African sleeping sickness. The interaction of these compounds with high mobility group (HMG) proteins is crucial for disrupting kinetoplast DNA function, leading to parasite death .
Industrial Applications
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the manufacture of specialty chemicals and materials. Its versatility makes it valuable in developing various chemical products tailored for specific applications.
Data Summary Table
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer potential of new imidazole-based N-phenylbenzamide derivatives, researchers synthesized several compounds and evaluated their activity against human cancer cell lines. The study revealed that certain derivatives showed high binding affinity to ABL1 kinase protein through molecular docking simulations, suggesting their potential as effective anticancer agents .
Case Study 2: Antiviral Mechanism Investigation
Another study focused on the antiviral properties of this compound derivatives against specific viral strains. The mechanism involved the inhibition of viral enzyme activity crucial for replication, demonstrating the compound's potential as a therapeutic agent in antiviral drug development.
Mechanism of Action
The mechanism of action of 2,4-dimethyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
- N,4-Dimethyl-N-phenylbenzamide
- 3,4-Dimethoxy-N-phenylbenzamide
- 3,4-Dichloro-N-phenylbenzamide
- N-Ethyl-4-methyl-N-phenylbenzamide
- 4-Ethoxy-N-methyl-N-phenylbenzamide
Comparison: 2,4-Dimethyl-N-phenylbenzamide is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Biological Activity
2,4-Dimethyl-N-phenylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound features a benzamide structure with two methyl groups at the 2 and 4 positions of the aromatic ring and a phenyl group attached to the nitrogen atom. This structural configuration is significant for its biological activity.
Synthesis : The compound can be synthesized through various methods, including acylation reactions involving 2,4-dimethylbenzoic acid and aniline derivatives. The reaction typically requires appropriate reagents such as acetic anhydride or thionyl chloride under controlled conditions to yield high purity products.
Antiviral Properties
Research has highlighted the antiviral potential of this compound derivatives against various viral strains. For instance, studies on N-phenylbenzamide derivatives have shown promising activity against enterovirus strains, with IC50 values indicating effective inhibition at low concentrations. Specifically, some derivatives exhibited IC50 values ranging from 5.7 μM to 18 μM against enterovirus 71 (EV71) .
Antibacterial Activity
The compound has also been investigated for its antibacterial properties. It is believed to exert its effects by interfering with bacterial cell wall synthesis or by inhibiting key bacterial enzymes. Comparative studies have demonstrated that modifications in the benzamide structure can enhance or reduce antibacterial efficacy .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Viral Enzymes : The compound may inhibit viral replication by targeting enzymes essential for viral life cycles.
- Bacterial Targets : It potentially disrupts bacterial cell wall integrity or inhibits metabolic pathways critical for bacterial survival .
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy of various N-phenylbenzamide derivatives, this compound was included in a panel of compounds tested against EV71. The results indicated that certain structural modifications significantly enhanced antiviral activity, suggesting a structure-activity relationship crucial for further drug development .
Case Study 2: Antibacterial Screening
Another study focused on the antibacterial properties of benzamide derivatives, including this compound. The findings revealed that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Data Tables
Properties
IUPAC Name |
2,4-dimethyl-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-8-9-14(12(2)10-11)15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMUMJCNWMIVMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306735 | |
Record name | 2,4-Dimethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5180-83-6 | |
Record name | 2,4-Dimethyl-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5180-83-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901306735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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